3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Overview
Description
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide: is a chemical compound with a complex structure that includes an isoxazole ring, a cyclohexyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.
Introduction of the Cyclohexyl Group: This step involves the reaction of the isoxazole intermediate with a cyclohexylamine derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the isoxazole ring, where nucleophiles can replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and cyclohexyl group play crucial roles in binding to these targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 3,5-dimethyl-N-cyclohexyl-4-isoxazolecarboxamide
- 3,5-dimethyl-N-(4-ethylcyclohexyl)-4-isoxazolecarboxamide
- 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide
Comparison: Compared to these similar compounds, 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-methylcyclohexyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h8,11H,4-7H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDVNSMUJNRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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